molecular formula C12H15NO4 B12594012 N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide CAS No. 650628-80-1

N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide

Cat. No.: B12594012
CAS No.: 650628-80-1
M. Wt: 237.25 g/mol
InChI Key: WYNOIRRIYZFXLC-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The phenyl group is then introduced via a substitution reaction, followed by the attachment of the methoxyacetamide group through an amide formation reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly reductants such as glucose in alkaline medium has been explored to minimize environmental impact .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, zinc in acidic medium, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

    Oxidation: Dioxane derivatives.

    Reduction: Amino or hydroxyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the phenyl and methoxyacetamide groups may interact with biological targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide is unique due to its combination of the dioxolane ring, phenyl group, and methoxyacetamide moiety, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic effects make it a compound of significant interest.

Properties

CAS No.

650628-80-1

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C12H15NO4/c1-15-8-11(14)13-10-4-2-9(3-5-10)12-16-6-7-17-12/h2-5,12H,6-8H2,1H3,(H,13,14)

InChI Key

WYNOIRRIYZFXLC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C2OCCO2

Origin of Product

United States

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